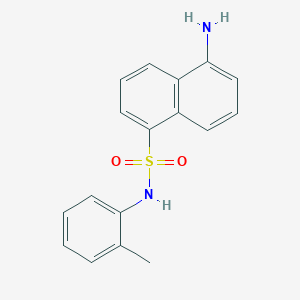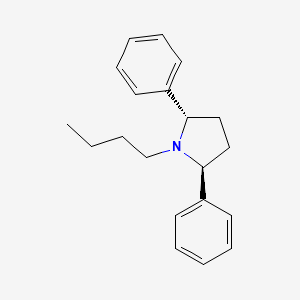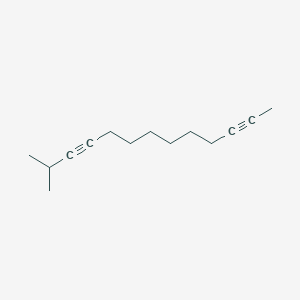![molecular formula C16H14FN3O B12607908 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine CAS No. 917759-02-5](/img/structure/B12607908.png)
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of an ethoxy group at the 4th position, a fluorophenyl group at the 6th position, and a methyl group at the 2nd position of the pyrido[3,2-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a suitable palladium catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or methyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrido[3,2-d]pyrimidine N-oxide.
Reduction: Formation of reduced derivatives with hydrogenated pyrido[3,2-d]pyrimidine core.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-Ethoxy-6-(4-chlorophenyl)-2-methylpyrido[3,2-d]pyrimidine
- 4-Ethoxy-6-(4-bromophenyl)-2-methylpyrido[3,2-d]pyrimidine
- 4-Ethoxy-6-(4-methylphenyl)-2-methylpyrido[3,2-d]pyrimidine
Uniqueness
4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
特性
CAS番号 |
917759-02-5 |
|---|---|
分子式 |
C16H14FN3O |
分子量 |
283.30 g/mol |
IUPAC名 |
4-ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H14FN3O/c1-3-21-16-15-14(18-10(2)19-16)9-8-13(20-15)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 |
InChIキー |
KIMYZNPLYXMQCQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


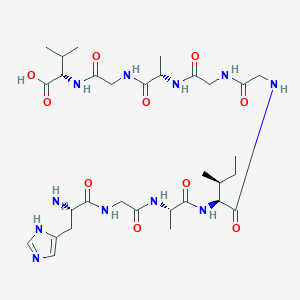
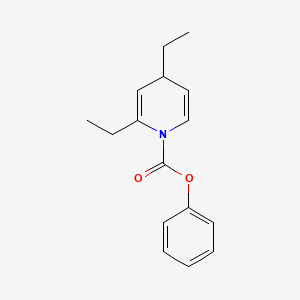
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
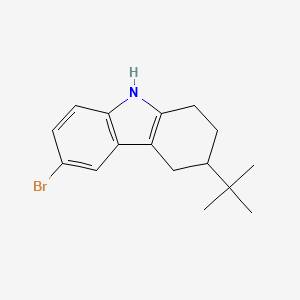
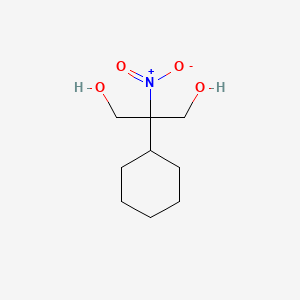
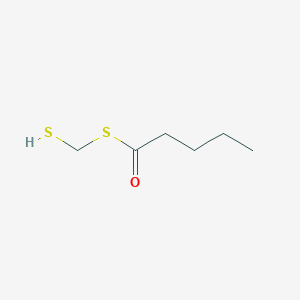
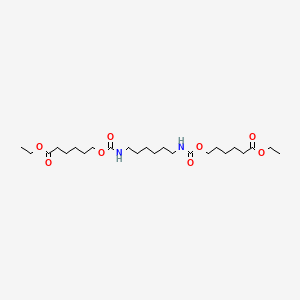
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
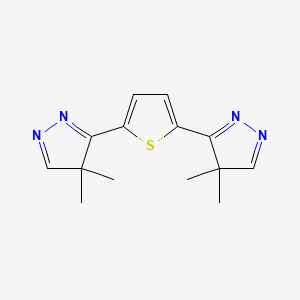
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
